The study of methyl cis-4-(Boc-amino)cyclohexanecarboxylate encompasses various aspects of organic chemistry. Understanding its synthesis methods, molecular characteristics, reactivity, and applications provides insights into its role in both academic research and industrial processes.
Methyl cis-4-(Boc-amino)cyclohexanecarboxylate can be synthesized through a multi-step process involving the protection of the amino group and esterification of the carboxylic acid group. The general synthetic route includes:
This method allows for the introduction of protective groups that enhance the stability and reactivity of the compound during further transformations.
The molecular formula of methyl cis-4-(Boc-amino)cyclohexanecarboxylate is , with a molecular weight of 257.33 g/mol. Its structure features:
The stereochemistry is particularly important; the cis configuration affects both its physical properties and its reactivity compared to its trans counterpart .
Methyl cis-4-(Boc-amino)cyclohexanecarboxylate participates in various chemical reactions:
The mechanism of action for methyl cis-4-(Boc-amino)cyclohexanecarboxylate revolves around its ability to undergo selective deprotection and functionalization. The Boc-protected amino group can be removed under acidic conditions, allowing for further chemical modifications. The ester group can also hydrolyze to form a carboxylic acid, which plays a role in biochemical pathways and synthetic routes.
Methyl cis-4-(Boc-amino)cyclohexanecarboxylate exhibits several notable physical and chemical properties:
Methyl cis-4-(Boc-amino)cyclohexanecarboxylate has diverse applications across several scientific fields:
The systematic IUPAC name for this compound is methyl (cis-4-{[(tert-butoxy)carbonyl]amino}cyclohexane)-1-carboxylate. This nomenclature explicitly defines:
Common synonyms include:
Table 1: Synonym Variations of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate
| IUPAC-Based Name | Common Abbreviation | Source |
|---|---|---|
| methyl (cis-4-{[(tert-butoxy)carbonyl]amino}cyclohexane)-1-carboxylate | Methyl cis-4-(Boc-amino)cyclohexanecarboxylate | AaronChem |
| cis-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate | Methyl cis-Boc-aminocyclohexanecarboxylate | ChemDad [3] |
The SMILES notation COC(=O)[C@@H]1CC[C@@H](CC1)NC(=O)OC(C)(C)C further confirms the cis stereochemistry through the relative configurations at C1 and C4 .
This compound has a unique CAS Registry Number: 364385-64-8, which exclusively identifies the cis isomer [3]. The trans isomer (methyl trans-4-(Boc-amino)cyclohexanecarboxylate) is differentiated under CAS 146307-51-9 [1]. This distinction is critical for:
Both isomers share the molecular formula C₁₃H₂₃NO₄ (molecular weight: 257.33 g/mol) but exhibit distinct physicochemical properties due to stereochemistry [1] [3]. Regulatory databases (e.g., TSCA) list the cis isomer as a discrete entity, underscoring its unique chemical identity [1].
Table 2: Isomer-Specific Identifiers for Methyl 4-(Boc-amino)cyclohexanecarboxylate
| Parameter | cis-Isomer | trans-Isomer |
|---|---|---|
| CAS Number | 364385-64-8 [3] | 146307-51-9 [1] |
| MDL Number | MFCD21641997 | MFCD17015041 [1] |
| Molecular Formula | C₁₃H₂₃NO₄ | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol | 257.33 g/mol |
Methyl cis-4-(Boc-amino)cyclohexanecarboxylate is a high-value intermediate due to:
This compound is commercially available in gram-to-kilogram quantities (e.g., $175/10g from AaronChem ), reflecting industrial demand. It is used to synthesize:
Table 3: Synthetic Applications of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate
| Application | Reaction | Product Utility |
|---|---|---|
| Chiral Auxiliary-Mediated Synthesis | Reductive amination using (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates | Enantiomerically enriched amines for APIs |
| Peptide Coupling | Ester hydrolysis → carboxylic acid activation | Conformationally constrained peptide analogues |
| Bicyclic Analog Production | Nucleophilic substitution at ester group | Rigid bioactive scaffolds (e.g., cubane derivatives) [1] |
Its structural relatives, such as ethyl trans-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (CAS 169044-84-2), further demonstrate the scaffold’s adaptability in designing ester-modified intermediates [5].
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1